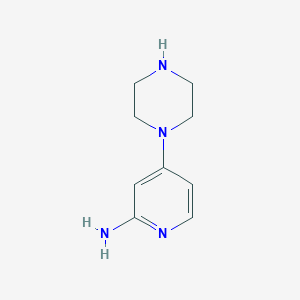
4-(Piperazin-1-yl)pyridin-2-amine
説明
“4-(Piperazin-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Anticancer Activity
A study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including compounds related to 4-(Piperazin-1-yl)pyridin-2-amine. They found that these compounds exhibited significant anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers (Kumar, S., Kumar, N., Roy, P., & Sondhi, S. M., 2013).
Antivertigo Agents
Shiozawa et al. (1984) studied 2-(2-aminoethyl) pyridines derived by modifying the amine moiety in betahistine, including structures similar to this compound. These compounds were found to have potent antivertigo activity, indicating their potential use in treating conditions like spontaneous nystagmus (Shiozawa, A., Ichikawa, Y., Komuro, C., et al., 1984).
Structural Diversity in Metal Complexes
Purkait et al. (2017) investigated the use of a compound structurally similar to this compound in forming group 12 metal complexes. They discovered significant structural diversity in the resulting complexes, which could have implications in various fields of inorganic chemistry (Purkait, S., Aullón, G., Zangrando, E., & Chakraborty, P., 2017).
Catalysis in Acylation Chemistry
Mennenga et al. (2015) synthesized and polymerized 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, a compound related to this compound. They found that these compounds were effective catalysts in acylation chemistry, particularly in the acylation of tert-butanol (Mennenga, T., Dorn, J. G., Menzel, J.-P., & Ritter, H., 2015).
Dopamine Receptor Ligands
Fang-wei (2013) synthesized a compound related to this compound and found that it had potential as a dopamine D4 receptor ligand. This suggests possible applications in neurological or psychiatric medicine (Fang-wei, Y., 2013).
Antitumor Activity
Daldoom et al. (2020) synthesized N1-(indan-5-yl)amidrazones incorporating piperazines, including structures related to this compound. They found that these compounds displayed antitumor activity against breast cancer cells, highlighting their potential in cancer treatment (Daldoom, E. S., Zahra, J. A., Sabri, S., et al., 2020).
Pharmacological Properties in Platelet Aggregation
Parlow et al. (2010) discovered a piperazinyl glutamate pyridine, structurally related to this compound, with potent properties in inhibiting platelet aggregation. This could have significant implications in cardiovascular medicine (Parlow, J. J., Burney, M., Case, B., et al., 2010).
作用機序
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can have significant effects on neurological processes.
Mode of Action
If we consider the action of similar compounds, they interact with their targets (like acetylcholinesterase) and inhibit their activity . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby affecting nerve signal transmission.
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the cholinergic pathway, which involves the neurotransmitter acetylcholine, could be affected . Inhibition of acetylcholinesterase would prevent the breakdown of acetylcholine, potentially leading to an overstimulation of cholinergic nerves.
Result of Action
Based on the action of similar compounds, one can infer that the inhibition of acetylcholinesterase could lead to changes in nerve signal transmission, potentially affecting various neurological processes .
生化学分析
Biochemical Properties
4-(Piperazin-1-yl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter regulation, such as monoamine oxidase . This inhibition can alter the levels of neurotransmitters like serotonin and dopamine, impacting mood and cognitive functions. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in neuronal cells, this compound has been observed to enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . In cancer cells, this compound has demonstrated the ability to induce apoptosis, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, its binding to monoamine oxidase prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and mood by modulating neurotransmitter levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in the body . The compound’s interaction with cofactors such as NADH and FAD is also crucial for its metabolic activity .
特性
IUPAC Name |
4-piperazin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYXHYUAEBLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651726 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470442-95-6 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate](/img/structure/B1385817.png)
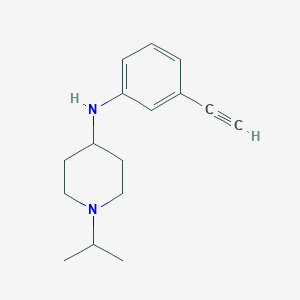
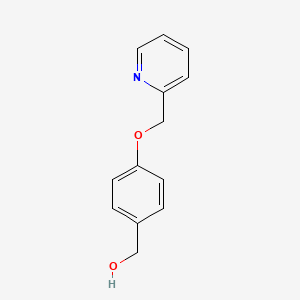
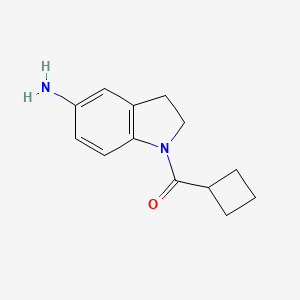

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
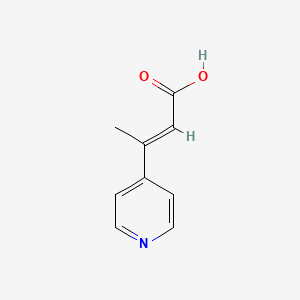

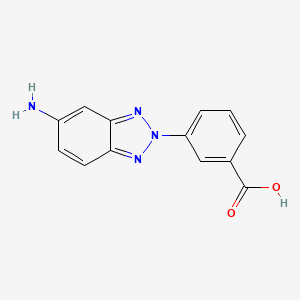
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
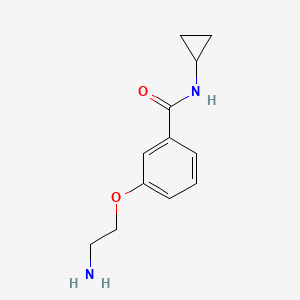
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)